2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid
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Overview
Description
2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains an imidazole ring substituted with a methyl group, a carboxylic acid group, and a methylureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors to ensure consistent quality and yield. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or biocompatibility
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds have a similar heterocyclic structure but contain sulfur instead of nitrogen.
Pyrimidines: These compounds have a six-membered ring with two nitrogen atoms and are known for their biological activity.
Triazoles: These compounds contain three nitrogen atoms in a five-membered ring and are used in various pharmaceutical applications .
Uniqueness
2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, a carboxylic acid group, and a methylureido group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H10N4O3 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-methyl-4-(methylcarbamoylamino)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C7H10N4O3/c1-3-9-4(6(12)13)5(10-3)11-7(14)8-2/h1-2H3,(H,9,10)(H,12,13)(H2,8,11,14) |
InChI Key |
RPIATXYOIMRDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)O)NC(=O)NC |
Origin of Product |
United States |
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